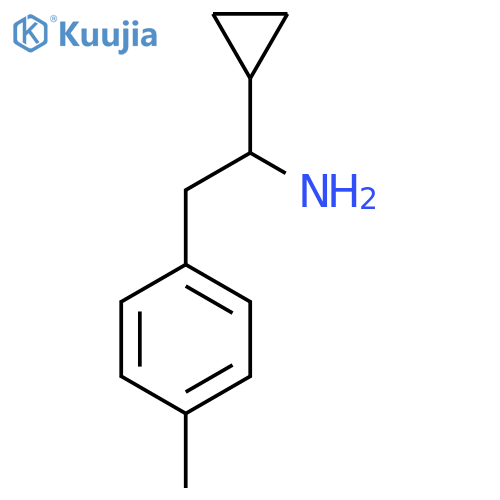

Cas no 56595-02-9 (1-CYCLOPROPYL-2-(4-METHYLPHENYL)ETHAN-1-AMINE)

1-CYCLOPROPYL-2-(4-METHYLPHENYL)ETHAN-1-AMINE 化学的及び物理的性質

名前と識別子

-

- 1-CYCLOPROPYL-2-(4-METHYLPHENYL)ETHAN-1-AMINE

- 1-cyclopropyl-2-p-tolylethanamine

- Benzeneethanamine, α-cyclopropyl-4-methyl-

- N14554

- 56595-02-9

-

- インチ: 1S/C12H17N/c1-9-2-4-10(5-3-9)8-12(13)11-6-7-11/h2-5,11-12H,6-8,13H2,1H3

- InChIKey: RTZUWJSINYIGON-UHFFFAOYSA-N

- ほほえんだ: NC(CC1C=CC(C)=CC=1)C1CC1

計算された属性

- せいみつぶんしりょう: 175.136099547g/mol

- どういたいしつりょう: 175.136099547g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.034±0.06 g/cm3(Predicted)

- ふってん: 278.9±9.0 °C(Predicted)

- 酸性度係数(pKa): 10.26±0.33(Predicted)

1-CYCLOPROPYL-2-(4-METHYLPHENYL)ETHAN-1-AMINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738240-1g |

1-Cyclopropyl-2-(p-tolyl)ethan-1-amine |

56595-02-9 | 98% | 1g |

¥3318.00 | 2024-05-08 |

1-CYCLOPROPYL-2-(4-METHYLPHENYL)ETHAN-1-AMINE 関連文献

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

1-CYCLOPROPYL-2-(4-METHYLPHENYL)ETHAN-1-AMINEに関する追加情報

Chemical Profile of 1-CYCLOPROPYL-2-(4-METHYLPHENYL)ETHAN-1-AMINE (CAS No. 56595-02-9)

1-CYCLOPROPYL-2-(4-METHYLPHENYL)ETHAN-1-AMINE, identified by its Chemical Abstracts Service (CAS) number 56595-02-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a cyclopropyl substituent and an arylamine backbone, has garnered attention due to its structural uniqueness and potential biological activities. The presence of a 4-methylphenyl group enhances its pharmacophoric properties, making it a promising candidate for further exploration in drug discovery.

The structural framework of 1-CYCLOPROPYL-2-(4-METHYLPHENYL)ETHAN-1-AMINE combines elements that are frequently observed in bioactive molecules. The cyclopropyl ring is known for its rigid structure, which can influence the conformational flexibility of the molecule and its interaction with biological targets. On the other hand, the 4-methylphenyl moiety introduces lipophilicity and electronic properties that can modulate binding affinities. These features make the compound an intriguing subject for studying structure-activity relationships (SAR) in various therapeutic contexts.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential interactions of 1-CYCLOPROPYL-2-(4-METHYLPHENYL)ETHAN-1-AMINE with biological targets with higher precision. Studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a candidate for developing treatments against neurological disorders, inflammation, and other diseases. The arylamine core is particularly noteworthy, as it resembles scaffolds found in many FDA-approved drugs, indicating potential therapeutic relevance.

In the context of medicinal chemistry, the synthesis of analogs derived from 1-CYCLOPROPYL-2-(4-METHYLPHENYL)ETHAN-1-AMINE has been extensively explored. Researchers have modified various functional groups to optimize pharmacokinetic properties and enhance binding affinity. For instance, replacing the cyclopropyl ring with other cyclic structures or altering the substitution pattern on the aromatic ring can lead to novel derivatives with improved efficacy and reduced side effects. These modifications underscore the versatility of this compound as a chemical probe.

The pharmacological profile of 1-CYCLOPROPYL-2-(4-METHYLPHENYL)ETHAN-1-AMINE has been investigated in several preclinical studies. Initial findings indicate that it may possess anti-inflammatory and analgesic properties, potentially making it useful in managing chronic pain conditions. Additionally, its interaction with neurotransmitter systems has been explored, suggesting a possible role in treating mood disorders such as depression and anxiety. These preliminary results warrant further investigation to validate these claims and explore new therapeutic avenues.

One of the most exciting aspects of studying compounds like 1-CYCLOPROPYL-2-(4-METHYLPHENYL)ETHAN-1-AMINE is the opportunity to understand how structural modifications can fine-tune biological activity. The integration of high-throughput screening (HTS) technologies has accelerated the process of identifying lead compounds from large libraries. By combining HTS data with computational modeling, researchers can rapidly prioritize candidates for further development. This approach has already led to the discovery of several novel drugs that have entered clinical trials.

The synthesis of 1-CYCLOPROPYL-2-(4-METHYLPHENYL)ETHAN-1-AMINE involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies, including transition metal catalysis and flow chemistry, have improved the efficiency of these processes. These advancements not only reduce costs but also minimize waste, aligning with green chemistry principles. The development of sustainable synthetic routes is crucial for ensuring the long-term viability of pharmaceutical research.

In conclusion, 1-CYCLOPROPYL-2-(4-METHYLPHENYL)ETHAN-1-AMINE (CAS No. 56595-02-9) represents a fascinating compound with significant potential in drug discovery and development. Its unique structural features, combined with promising preclinical data, make it a valuable asset in medicinal chemistry research. As our understanding of biological mechanisms continues to evolve, compounds like this will play an increasingly important role in developing innovative therapies for human health.

56595-02-9 (1-CYCLOPROPYL-2-(4-METHYLPHENYL)ETHAN-1-AMINE) 関連製品

- 87054-14-6(2-(Benzyloxy)-5-chlorobenzo[d]oxazole)

- 1211535-98-6(6-(2,2,2-TRIFLUOROACETYL)NICOTINIC ACID)

- 896349-52-3(N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide)

- 2060019-86-3(2-amino-5-fluoro-2-methylpentan-1-ol)

- 2298-36-4(2-(4-aminophenoxy)acetic acid)

- 1519538-23-8(Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate)

- 1797223-13-2(N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}pyridine-4-carboxamide)

- 2059935-22-5(3-(2,4-dimethylcyclohexyl)aniline)

- 2229509-32-2(1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzene)

- 674305-60-3(2-(6-amino-2-{2-(2-hydroxyethoxy)ethylamino}-5-nitropyrimidin-4-yl)aminoethan-1-ol)